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molecular formula C11H21IO2 B8723705 11-iodoundecanoic Acid CAS No. 63632-65-5

11-iodoundecanoic Acid

Cat. No. B8723705
M. Wt: 312.19 g/mol
InChI Key: SLTSWHUYRFXFQX-UHFFFAOYSA-N
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Patent
US08193246B2

Procedure details

11-Iodo-undecanoic acid ethyl ester was synthesized according to Bergbreiter, J. Org. Chem., 40/6 (1975) 779. Briefly, 246.6 g 11-Iodo undecanoic acid, 440 ml dry ethanol, 440 ml dry toluol and 5 ml H2SO4 (98%) were combined. The mixture was distilled whereby about 400 ml aceotrope was removed at 75° C. or 76° C., respectively. Then 15 g K2CO3 was added and after 5 min the mixtures was filtered and finally distilled at a bath temperature of 115° C. The resulting brown oil was purified by filtration through a frit filled with silica gel (eluent: acetic acid ethyl ester/petrol ether 1:7). The final product was characterized by 1H-NMR and thin layer chromatography.
Quantity
246.6 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
440 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH2:15](O)[CH3:16].OS(O)(=O)=O>C1(C)C=CC=CC=1>[CH2:15]([O:13][C:12](=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][I:1])[CH3:16]

Inputs

Step One
Name
Quantity
246.6 g
Type
reactant
Smiles
ICCCCCCCCCCC(=O)O
Step Two
Name
Quantity
440 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
440 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled whereby about 400 ml aceotrope
CUSTOM
Type
CUSTOM
Details
was removed at 75° C. or 76° C.
ADDITION
Type
ADDITION
Details
Then 15 g K2CO3 was added and after 5 min the mixtures
Duration
5 min
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
finally distilled at a bath temperature of 115° C
FILTRATION
Type
FILTRATION
Details
The resulting brown oil was purified by filtration through a frit
ADDITION
Type
ADDITION
Details
filled with silica gel (eluent: acetic acid ethyl ester/petrol ether 1:7)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCCCCCCCI)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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